molecular formula C10H6Cl2N4O3 B1626666 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid CAS No. 68703-70-8

5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid

Cat. No.: B1626666
CAS No.: 68703-70-8
M. Wt: 301.08 g/mol
InChI Key: LVXHAVYCHRKMPQ-UHFFFAOYSA-N
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Description

5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid is a compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group, which is further connected to a hydroxybenzoic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-4-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction . The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method employs a multimode reactor, such as the Synthos 3000, which can deliver up to 1400 W of power . The use of microwave irradiation has been shown to significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with morpholine yield morpholine-substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with amino groups in proteins, leading to the modification of protein function . This interaction is facilitated by the presence of the dichloro groups, which enhance the reactivity of the triazine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid apart from similar compounds is its specific combination of a triazine ring with a hydroxybenzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

68703-70-8

Molecular Formula

C10H6Cl2N4O3

Molecular Weight

301.08 g/mol

IUPAC Name

5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C10H6Cl2N4O3/c11-8-14-9(12)16-10(15-8)13-4-1-2-6(17)5(3-4)7(18)19/h1-3,17H,(H,18,19)(H,13,14,15,16)

InChI Key

LVXHAVYCHRKMPQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O

Origin of Product

United States

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